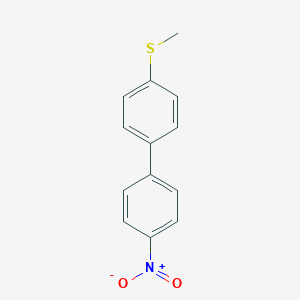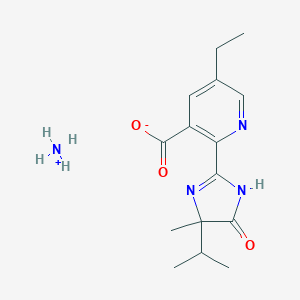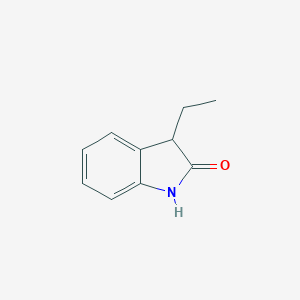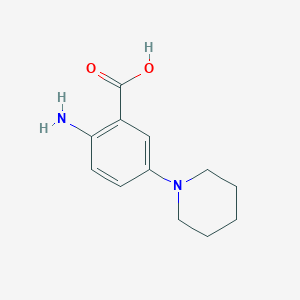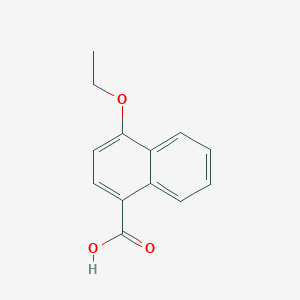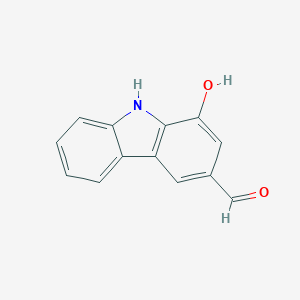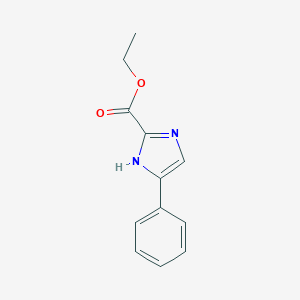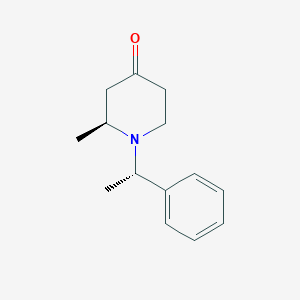
(s)-2-Methyl-1-((s)-1-phenylethyl)piperidin-4-one
Overview
Description
The compound “(s)-2-Methyl-1-((s)-1-phenylethyl)piperidin-4-one” is a derivative of 4-Piperidone . 4-Piperidone is an organic compound with the molecular formula OC(CH2)4NH and can be viewed as a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidines are synthesized through various intra- and intermolecular reactions . A series of 2,6-diaryl-3-methyl-4-piperidones were synthesized by Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate .
Molecular Structure Analysis
The central piperidin-4-one ring adopts a slightly distorted chair conformation . The dihedral angle between the mean planes of the two phenyl rings is 47.9 (4)° and between the piperidin-4-one ring and pendant phenyl rings is 68.8 (2)° (C6–C11) and 73.1 (6)° (C13–C18), respectively .
Chemical Reactions Analysis
Piperidine derivatives are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Physical And Chemical Properties Analysis
4-Piperidone has a molecular weight of 99.133 g·mol−1 and a boiling point of 79 °C (174 °F; 352 K) .
Scientific Research Applications
Molecular Structure and Synthesis
- The molecular structure and synthesis processes of compounds related to (s)-2-Methyl-1-((s)-1-phenylethyl)piperidin-4-one are of considerable interest. For instance, Khan et al. (2013) reported the synthesis and molecular structure of a compound synthesized from a one-pot three-component reaction involving piperidine. The study highlighted the hydrogen-bonded dimers formed in the crystal lattice of the compound and how these dimers are held together by C-H...π and C-H...O interactions, indicating potential applications in designing and understanding molecular structures and interactions Khan et al., 2013.
Characterization and Differentiation
- McLaughlin et al. (2016) discussed the analytical challenges in characterizing substances derived from the 1,2-diphenylethylamine template, including (s)-2-Methyl-1-((s)-1-phenylethyl)piperidin-4-one. Their work involved synthesizing and characterizing various isomers of this compound, indicating its relevance in scientific research for drug discovery, albeit with caution due to its association with 'research chemicals' McLaughlin et al., 2016.
Antimycobacterial Activity
- Kumar et al. (2008) highlighted the synthesis of spiro-piperidin-4-ones and their evaluation for in vitro and in vivo activity against Mycobacterium tuberculosis. This study demonstrated the potential of derivatives of (s)-2-Methyl-1-((s)-1-phenylethyl)piperidin-4-one in addressing tuberculosis, a significant global health issue Kumar et al., 2008.
Molecular and Crystal Structures
- The study of molecular and crystal structures of compounds related to (s)-2-Methyl-1-((s)-1-phenylethyl)piperidin-4-one is essential for understanding their chemical properties and potential applications. For example, Ganesan et al. (2013) described the crystal structure of a related compound, emphasizing the interactions within the crystal that contribute to its stability. This knowledge is crucial for the development of new materials and drugs Ganesan et al., 2013.
Biological Characterization and Activity
- Biological characterization and understanding the activity of (s)-2-Methyl-1-((s)-1-phenylethyl)piperidin-4-one derivatives are crucial for drug development. Kharkar et al. (2009) developed a series of optically active molecules based on this compound, investigating their affinity for dopamine, serotonin, and norepinephrine transporters, highlighting its potential for treating neurological disorders Kharkar et al., 2009.
Safety And Hazards
Future Directions
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . These compounds could be used as a template for the future development through modification or derivatization to design more potent antimicrobial agents .
properties
IUPAC Name |
(2S)-2-methyl-1-[(1S)-1-phenylethyl]piperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-11-10-14(16)8-9-15(11)12(2)13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3/t11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGIRAQPVLKDBV-RYUDHWBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CCN1C(C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC(=O)CCN1[C@@H](C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50908461 | |
| Record name | 2-Methyl-1-(1-phenylethyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50908461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(s)-2-Methyl-1-((s)-1-phenylethyl)piperidin-4-one | |
CAS RN |
103539-60-2 | |
| Record name | 2-Methyl-1-(1-phenylethyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50908461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



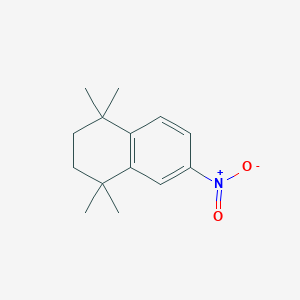
![5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B169599.png)
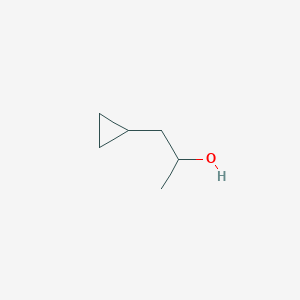
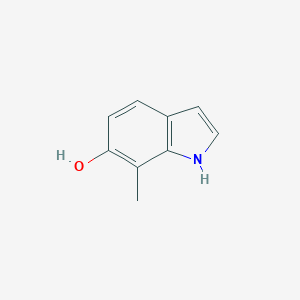
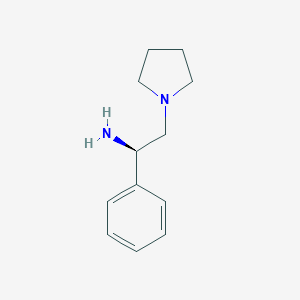
![2-mercapto-3-methyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B169612.png)
